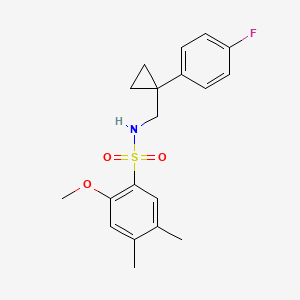

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

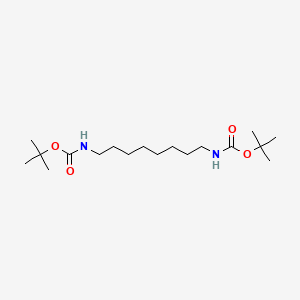

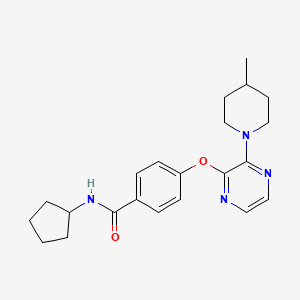

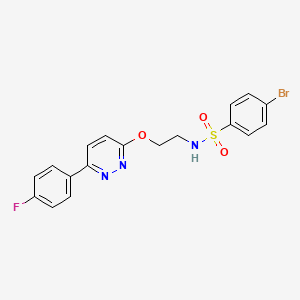

Molecular Structure Analysis

The molecular structure of “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is complex, with several functional groups. The molecule contains a cyclopropyl group, a fluorophenyl group, and a benzenesulfonamide group. The presence of these groups can significantly influence the molecule’s reactivity and properties.Chemical Reactions Analysis

While specific chemical reactions involving “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” are not available, similar compounds are known to undergo a variety of reactions. For instance, fluoroquinolones, which also contain a fluorophenyl group, can undergo a variety of reactions, including reactions with bacterial DNA-gyrase .科学的研究の応用

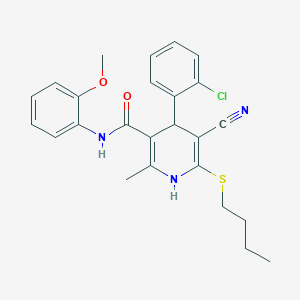

Cyclooxygenase Inhibition

A study explored the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Molecular and Structural Characterization

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) was synthesized and characterized through spectroscopic tools and SCXRD studies. This work involved computational studies to evaluate the compound's structural and electronic properties, showcasing a method for analyzing similar sulfonamide molecules (Murthy et al., 2018).

Crystal Structure Analysis

The study on the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed their supramolecular architectures, providing insight into how such compounds can form three-dimensional architectures through C-H⋯O intermolecular interactions (Rodrigues et al., 2015).

Anticancer Potential

A zinc phthalocyanine derivative substituted with new benzenesulfonamide groups exhibited high singlet oxygen quantum yield, suggesting potential for photodynamic therapy applications in cancer treatment. The compound's fluorescence properties and high singlet oxygen quantum yield highlight its utility in Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

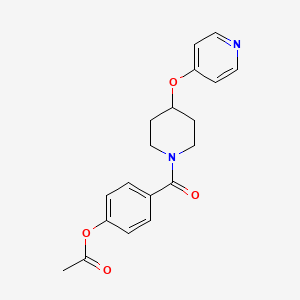

Corrosion Inhibition

Research on piperidine derivatives , including one structurally similar to the compound , focused on their adsorption and corrosion inhibition properties on iron. This illustrates the potential application of such molecules in protecting metal surfaces from corrosion, combining quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

作用機序

Target of Action

The primary target of this compound is the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4) mono- and di-methyl (H3K4me1 and H3K4me2), modifications known as epigenetic marks .

Mode of Action

The compound acts as an irreversible inhibitor of LSD1 . LSD1 coordinates flavin adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site to give a stabilized methylene iminium ion .

Biochemical Pathways

The inhibition of LSD1 affects the epigenetic regulation of gene expression . The demethylation of H3K4me1 and H3K4me2 by LSD1 is generally associated with repression of DNA transcription .

Result of Action

The inhibition of LSD1 by this compound could potentially alter the epigenetic landscape of the cell, leading to changes in gene expression . This could have significant effects on cellular function and could potentially be leveraged for therapeutic purposes, such as in the treatment of diseases where LSD1 is known to play a role.

特性

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S/c1-13-10-17(24-3)18(11-14(13)2)25(22,23)21-12-19(8-9-19)15-4-6-16(20)7-5-15/h4-7,10-11,21H,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUALPCIDRZESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylbenzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2953176.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2953183.png)

![3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2953186.png)

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)

![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)

![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane](/img/structure/B2953196.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)